molecular formula C20H18O7 B10852139 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid CAS No. 500533-94-8

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid

Cat. No.: B10852139
CAS No.: 500533-94-8
M. Wt: 370.4 g/mol
InChI Key: CAVIJGGXNIURPI-UHFFFAOYSA-N
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Description

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C20H18O7 It is characterized by its xanthene core structure, which is a common motif in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate xanthene derivatives with cyclohexanecarboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxylic acid.

    2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Another xanthene derivative with different functional groups.

Uniqueness

2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its cyclohexanecarboxylic acid moiety distinguishes it from other xanthene derivatives, providing unique chemical and biological properties.

Properties

CAS No.

500533-94-8

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H18O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h5-10,21,23-24H,1-4H2,(H,25,26)

InChI Key

CAVIJGGXNIURPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O

Origin of Product

United States

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